molecular formula C22H31NO3 B10892714 3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10892714
M. Wt: 357.5 g/mol
InChI Key: ZIKIKSLUCHHXPD-UHFFFAOYSA-N
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Description

3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The adamantyl derivative is then reacted with propylamine to form the corresponding amide.

    Cyclization: The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid moiety is synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation.

    Coupling: Finally, the adamantyl amide is coupled with the bicyclic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In organic synthesis, 3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a versatile intermediate for the synthesis of complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug development. Its adamantyl group is known for enhancing the lipophilicity and stability of pharmaceutical agents, potentially leading to improved bioavailability and efficacy.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as an antiviral or anticancer agent. The adamantyl group has been incorporated into various drugs, such as amantadine, which is used to treat influenza and Parkinson’s disease.

Industry

In materials science, the compound’s rigid bicyclic structure could be utilized in the design of new polymers or as a building block for advanced materials with unique mechanical properties.

Mechanism of Action

The mechanism by which 3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its application. In a biological context, the adamantyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The bicyclic structure could also play a role in stabilizing the compound’s conformation, facilitating interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its antiviral properties.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Used in organic synthesis as a dienophile in Diels-Alder reactions.

    Adamantane: The parent hydrocarbon of the adamantyl group, used in various chemical applications.

Uniqueness

3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the combination of the adamantyl group and the bicyclic structure. This dual functionality provides a balance of rigidity and flexibility, making it a valuable compound for diverse applications in chemistry, biology, and materials science.

Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

3-[1-(1-adamantyl)propylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C22H31NO3/c1-2-17(22-9-12-5-13(10-22)7-14(6-12)11-22)23-20(24)18-15-3-4-16(8-15)19(18)21(25)26/h3-4,12-19H,2,5-11H2,1H3,(H,23,24)(H,25,26)

InChI Key

ZIKIKSLUCHHXPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4C5CC(C4C(=O)O)C=C5

Origin of Product

United States

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